2,3,4,5,6-pentafluoro-N-phenylaniline
Overview
Description
. It is characterized by the presence of five fluorine atoms attached to the benzene ring and an aniline group, making it a highly fluorinated aromatic amine.
Mechanism of Action
Target of Action
It’s known that similar compounds have been used in the synthesis of various titanium complexes , suggesting that it may interact with metal ions or other components in these complexes.
Mode of Action
It has been noted that the compound forms metal-drug complexes . This suggests that it may interact with its targets through the formation of these complexes, potentially altering their function or activity.
Result of Action
The formation of metal-drug complexes suggests that it may have a role in modulating the activity of these complexes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-pentafluoro-N-phenylaniline typically involves the reaction of pentafluoroaniline with phenylamine under specific conditions. One common method involves the use of a palladium-catalyzed amination reaction, where pentafluorobenzene is reacted with aniline in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve consistent quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the removal of impurities and the production of high-purity compound .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6-Pentafluoro-N-phenylaniline undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The aniline group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction Reactions: The compound can undergo reduction reactions to form amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Common reagents include halogens, alkylating agents, and nucleophiles. Conditions often involve the use of catalysts and elevated temperatures.
Oxidation: Reagents such as potassium permanganate or nitric acid are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Major Products
Substitution: Products include various substituted derivatives depending on the reagent used.
Oxidation: Major products include nitro and nitroso derivatives.
Reduction: Products include primary and secondary amines.
Scientific Research Applications
2,3,4,5,6-Pentafluoro-N-phenylaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential use in the development of pharmaceuticals and as a probe in biological studies.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of infectious diseases.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5,6-Pentafluoroaniline: Similar in structure but lacks the phenyl group attached to the nitrogen atom.
2,4,6-Trifluoroaniline: Contains fewer fluorine atoms and exhibits different chemical properties.
3,5-Bis(trifluoromethyl)aniline: Contains trifluoromethyl groups instead of individual fluorine atoms.
Uniqueness
2,3,4,5,6-Pentafluoro-N-phenylaniline is unique due to its highly fluorinated structure and the presence of both aniline and phenyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2,3,4,5,6-pentafluoro-N-phenylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F5N/c13-7-8(14)10(16)12(11(17)9(7)15)18-6-4-2-1-3-5-6/h1-5,18H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBAEJDBHSDOJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=C(C(=C2F)F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F5N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90401027 | |
Record name | 2,3,4,5,6-pentafluoro-N-phenylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90401027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3947-56-6 | |
Record name | 2,3,4,5,6-pentafluoro-N-phenylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90401027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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